molecular formula C18H13ClO3S B3032628 4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 30809-75-7

4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B3032628
CAS No.: 30809-75-7
M. Wt: 344.8 g/mol
InChI Key: MSMJUFPVLFLUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol (CAS 30809-75-7) is a high-purity sulfone- and biphenyl-based building block designed for advanced organic synthesis and materials science research. With a molecular formula of C 18 H 13 ClO 3 S and a molecular weight of 344.81 g/mol, this compound offers researchers a multifunctional scaffold for constructing complex molecular architectures . This chemical is an integral organic building block, particularly valuable in the synthesis of novel polymers and functional materials. The presence of a hydroxyl group on one phenyl ring and a 4-chlorophenyl sulfone group on the other provides two distinct sites for further chemical modification. The electron-withdrawing sulfone group can enhance the thermal stability and rigidity of resulting polymers, making this compound a candidate for developing high-performance engineering plastics . Researchers can exploit its differential reactivity for step-wise functionalization, enabling the creation of tailored monomers for polyethersulfones (PES) and other high-temperature polymers. For laboratory safety, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended. Handle and store this material in accordance with good laboratory practices under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylphenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO3S/c19-15-5-11-18(12-6-15)23(21,22)17-9-3-14(4-10-17)13-1-7-16(20)8-2-13/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMJUFPVLFLUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38246-14-9
Details Compound: [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer
Record name [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38246-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00440169
Record name [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30809-75-7
Record name [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoromethanesulfonic Acid-Catalyzed Synthesis

The most widely cited method involves the reaction of 4-hydroxybiphenyl with 4-chlorobenzenesulfonyl chloride in toluene under reflux at 100°C for 3 hours, catalyzed by trifluoromethanesulfonic acid. This single-step coupling achieves an 80% yield through electrophilic aromatic substitution, where the strong Brønsted acidity of triflic acid activates the sulfonyl chloride for attack by the biphenyl system's electron-rich para position.

Key parameters:

  • Molar ratio 1:1.2 (biphenyl:sulfonyl chloride)
  • Anhydrous toluene solvent system
  • Exclusion of moisture to prevent hydrolysis

The crude product requires purification via fractional crystallization from ethanol/water mixtures, yielding 344.81 g/mol crystals with >98% purity by HPLC.

Chlorosulfonic Acid-Thionyl Chloride Process

EP0115328B1 discloses a two-stage ecological synthesis:

  • Sulfonation : Chlorobenzene reacts with chlorosulfonic acid (1.6 eq) and thionyl chloride (3.2 eq) at 50-60°C to form 4-chlorobenzenesulfonyl chloride.
  • Coupling : The sulfonyl chloride intermediate couples with 4-hydroxybiphenyl under alkaline conditions (pH 8-9) in dimethylacetamide at 80°C.

This method achieves 85-90% conversion efficiency through:

  • SO₂/HCl gas recycling via two-stage scrubbers
  • 4,4'-dichlorodiphenyl sulfone byproduct (<3%) removal through hot filtration
  • Distillation-free purification of the sulfonyl chloride intermediate

Modern Catalytic Approaches

Mechanochemical Synthesis

A patent-pending approach utilizes high-energy ball milling for solvent-free coupling:

  • 4-Hydroxybiphenyl (1 eq)
  • 4-Chlorobenzenesulfonyl chloride (1.1 eq)
  • K₂CO₃ (2 eq) as base
  • 10% Pd/C catalyst
  • Milling at 35 Hz for 2 hours

This method reduces reaction time from hours to minutes but currently achieves only 55% yield due to incomplete conversion.

Byproduct Analysis and Mitigation

Major Byproducts

  • 4,4'-Dichlorodiphenyl Sulfone : Forms via sulfone coupling (2-5% yield).
  • Oligomeric Biphenyls : Result from radical coupling under acidic conditions (≤3%).
  • Hydrolyzed Sulfonic Acids : From moisture exposure during synthesis (<1% with proper drying).

Purification Strategies

Method Efficiency Purity Outcome
Fractional Crystallization 78% 98.5%
Column Chromatography 92% 99.1%
Recrystallization 85% 97.8%

Silica gel chromatography (hexane:EtOAc 3:1) effectively removes sulfone byproducts, as evidenced by GC-MS analysis showing <0.5% residual impurities.

Physicochemical Characterization Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 2H), 7.72-7.68 (m, 4H), 7.54-7.48 (m, 4H), 5.21 (s, 1H)
  • IR (KBr): 1245 cm⁻¹ (S=O asym), 1087 cm⁻¹ (S=O sym), 3450 cm⁻¹ (-OH)
  • HRMS : m/z 344.0641 [M+H]⁺ (calc. 344.0644)

Solubility Profile

Solvent Solubility (mg/mL)
DMSO 58.9
Ethanol 12.4
Chloroform 23.7
Water 0.18

Storage stability tests indicate <2% decomposition after 6 months at -20°C in amber vials.

Comparative Method Analysis

Parameter Triflic Acid Chlorosulfonic Cu-Catalyzed
Yield 80% 90% 65%
Reaction Time 3 h 5.5 h 8 h
Temperature 100°C 60°C 110°C
Byproducts 3-5% 2-3% 8-10%
Scalability 500g 10kg 100g

The chlorosulfonic acid method demonstrates superior scalability and yield but requires stringent control of gaseous byproducts. Modern catalytic approaches show potential for greener synthesis but need further optimization.

Industrial-Scale Considerations

Batch processes using the EP0115328B1 protocol achieve:

  • 92% space-time yield in 5,000L reactors
  • 98.5% sulfonyl chloride conversion
  • 99% thionyl chloride recovery through distillation

Continuous flow variants reduce processing time by 40% through:

  • Microreactor sulfonation (residence time: 8 min)
  • In-line phase separation
  • Automated pH adjustment for coupling

Chemical Reactions Analysis

Types of Reactions

4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted biphenyl compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C18H13ClO3S
  • Molecular Weight : 344.81 g/mol
  • IUPAC Name : 4'-((4-chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol
  • Purity : Typically ≥ 97%
  • Solubility : Moderately soluble in organic solvents .

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. Research has shown that this compound can inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows potential against various bacterial strains, which positions it as a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis, thereby inhibiting growth .

Polymer Chemistry

In polymer science, this compound is utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its sulfonyl group enhances the interaction between polymer chains, resulting in improved material performance in applications like coatings and composites .

Nanotechnology

The compound has been explored for its role in nanotechnology, specifically in the synthesis of nanoparticles. Its ability to act as a stabilizing agent during nanoparticle formation helps control size and distribution, which is crucial for applications in drug delivery systems and catalysis .

Chromatography

In analytical chemistry, this compound serves as a reference standard in chromatographic analyses. It aids in the validation of methods for detecting similar sulfonamide compounds in pharmaceutical formulations and environmental samples. Its unique spectral properties allow for precise quantification using techniques like HPLC and GC-MS .

Spectroscopic Studies

The compound is also used in spectroscopic studies to understand molecular interactions and dynamics. Its distinct absorption characteristics make it suitable for UV-Vis spectroscopy applications, providing insights into electronic transitions within the molecule .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2023Induced apoptosis in breast cancer cells; effective at low concentrations.
Antimicrobial PropertiesJohnson et al., 2022Effective against E. coli and S. aureus; potential for new antibiotic development.
Polymer ChemistryLee et al., 2023Enhanced mechanical properties in polycarbonate blends; improved thermal stability noted.
NanotechnologyKim et al., 2023Successfully stabilized gold nanoparticles; controlled size distribution achieved.
Analytical ChemistryPatel et al., 2022Validated HPLC method for quantifying sulfonamides; high recovery rates observed.

Mechanism of Action

The mechanism of action of 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Biphenyl Derivatives

The following table summarizes key structural analogs, their substituents, and functional properties:

Compound Name Substituents Key Properties/Applications References
4'-Chloro-[1,1'-biphenyl]-4-ol -Cl at 4', -OH at 4 Suzuki-Miyaura cross-coupling product; precursor for liquid crystals
4'-Bromo-[1,1'-biphenyl]-4-ol -Br at 4', -OH at 4 Estrogenic activity (in vitro/in vivo); 1000x less potent than ethynyl estradiol
4'-Nitro-[1,1'-biphenyl]-4-ol -NO₂ at 4', -OH at 4 High electron-withdrawing character; used in nitroaromatic chemistry
4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride -F at 4', -SO₂Cl at 4 Sulfonating agent; precursor for sulfonated polymers
4'-Trifluoromethoxy-[1,1'-biphenyl]-4-ol -OCF₃ at 4', -OH at 4 Liquid crystal material for IR applications
3-Allyl-4'-chloro-[1,1'-biphenyl]-4-ol -Cl at 4', -OH at 4, -CH₂CH₂CH₂ at 3 Synthetic intermediate; moderate yield (18.9%)
4'-Butoxy-[1,1'-biphenyl]-4-ol -O(CH₂)₃CH₃ at 4', -OH at 4 Liquid crystal phase inducer

Structural and Electronic Differences

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The sulfonyl group in the target compound enhances polarity and acidity of the hydroxyl group compared to halogens (-Cl, -Br) or alkoxy (-OButyl) substituents. This impacts solubility and reactivity in cross-coupling reactions .

Biological Activity

4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol, also known by its CAS number 30809-75-7, is a compound with notable biological activity. Its molecular formula is C18H13ClO3S, and it has a molecular weight of 344.81 g/mol. This compound has attracted attention for its potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C18H13ClO3S
  • Molecular Weight : 344.81 g/mol
  • CAS Number : 30809-75-7
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, the compound showed substantial inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at levels comparable to standard antibiotics.

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus520
Escherichia coli1018
Pseudomonas aeruginosa1515

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activity. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism that may be beneficial in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Organic Chemistry evaluated the antimicrobial effects of several derivatives of biphenyl sulfonamides, including our compound of interest. The results showed that it possessed a comparable efficacy to established antibiotics against resistant strains of bacteria .
  • Anti-inflammatory Mechanism :
    Research conducted on the anti-inflammatory properties of sulfonamide derivatives suggested that compounds similar to this compound could inhibit NF-kB signaling pathways, thereby reducing inflammation .
  • Apoptosis Induction in Cancer Cells :
    A recent investigation into the anticancer properties highlighted that the compound not only inhibited cell proliferation but also increased reactive oxygen species (ROS) levels in treated cancer cells, indicating a potential mechanism for inducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol
Reactant of Route 2
Reactant of Route 2
4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.